

Technical Guide: Spectroscopic Characterization of 2-Bromo-2-Methylcyclobutanone

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Compound of Interest

Compound Name: *Cyclobutanone, 2-bromo-2-methyl-*

CAS No.: *1192-12-7*

Cat. No.: *B576349*

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Executive Summary

2-Bromo-2-methylcyclobutanone represents a specialized class of

-halocyclobutanones, serving as a critical high-energy intermediate in the synthesis of cyclopentanones (via ring expansion) and complex polycyclic scaffolds.^[1] Its characterization is defined by the interplay between significant ring strain (~26 kcal/mol) and the inductive effects of the geminal bromine-methyl substitution.

This guide provides a rigorous spectroscopic breakdown, moving beyond simple peak listing to explain the electronic and stereochemical causality of the observed signals. It is designed for organic chemists and analytical scientists requiring definitive structural validation.^[1]

Structural Dynamics & Ring Strain

Before analyzing spectra, one must understand the molecule's geometry.^[1] The cyclobutanone ring is not planar; it adopts a puckered conformation to minimize torsional strain (eclipsing interactions).^[1]

- **The Geminal Effect:** The C2 position holds both a Methyl group and a Bromine atom. This quaternary center locks the conformation, influencing the chemical environment of the adjacent methylene protons (C3 and C4).

- Dipole Alignment: The nearly parallel alignment of the C-Br bond and the π -orbitals of the carbonyl group (depending on the puckering angle) significantly impacts the IR stretching frequency.

Infrared Spectroscopy: The Carbonyl Shift

The most diagnostic feature of 2-bromo-2-methylcyclobutanone is the carbonyl () stretching frequency.^{[2][3]}

Theoretical Grounding

In unstrained acyclic ketones,

appears at $\sim 1715 \text{ cm}^{-1}$.^[1] Two factors drive the shift in this molecule:

- Ring Strain (Geometric Effect): Compressing the bond angle to $\sim 90^\circ$ increases the π -character of the C=O bonds, forcing more π -character into the C-Br bond.^[1] This strengthens the C=O bond, raising the frequency.
- Halogenation (Electronic Effect): The electronegative bromine withdraws electron density (inductive effect, $-I$), shortening the C=O bond and further increasing the frequency.^[1]

Diagnostic Signals

Vibration Mode	Wavenumber ()	Description
(Ketone)	1790 – 1805	Primary Identifier. Significantly higher than cyclohexanone analogs (~1715) or unsubstituted cyclobutanone (~1775).[1]
(Alkane)	2980 – 2850	Standard methyl/methylene stretches.[1]
(Ring)	~1100 – 1200	Skeletal vibrations, often coupled.[1]
	600 – 700	Weak to medium intensity; difficult to assign definitively in fingerprint region without comparison.[1]

“

Analyst Note: If the frequency is observed below 1780 cm⁻¹, suspect hydrolysis to the -hydroxy compound or ring opening.

NMR Characterization (H & C)

The rigidity of the cyclobutane ring renders the methylene protons diastereotopic, creating complex splitting patterns despite the molecule's small size.

H NMR (Proton)

Solvent Recommendation:

(Standard) or

(Benzene-d6) to resolve overlapping methylene multiplets.[1]

Moiety	Shift (ppm)	Multiplicity	Integration	Structural Insight
	1.80 – 1.95	Singlet (s)	3H	Key Diagnostic. Sharp singlet. Deshielded by geminal Br and -carbonyl.[1] No vicinal neighbors to split it.
	2.2 – 2.6	Multiplet (m)	2H	Complex coupling.[1] Protons are non-equivalent (cis/trans to Br). [1]
	2.9 – 3.3	Multiplet (m)	2H	Deshielded by adjacent .[1] Higher frequency than C3.[1]

Coupling Logic: The ring protons form an

or

spin system depending on the exact puckering and resolution. The absence of splitting on the methyl group is the primary confirmation of the geminal 2-bromo-2-methyl regiochemistry versus the 2-bromo-3-methyl isomer.

C NMR (Carbon)

Carbon Type	Shift (ppm)	Description
Carbonyl (C1)	202 – 206	Characteristic of strained ketones.[1]
Quaternary (C2)	60 – 65	Deshielded by Br; significantly downfield from unsubstituted cycloalkanes.[1]
Methylene (C4)	40 – 45	to Carbonyl.[1]
Methylene (C3)	25 – 30	to Carbonyl.[1]
Methyl ()	20 – 25	Standard methyl shift.[1]

Mass Spectrometry (EI-MS)

Mass spectrometry provides confirmation of the halogen presence through isotopic abundance.
[1]

Isotopic Signature

Bromine exists as

(50.7%) and

(49.3%).[1]

- Molecular Ion (): You will observe two peaks of nearly equal intensity separated by 2 mass units (and).[1]
- Base Peak: Often results from the loss of the halogen or ring fragmentation.

Fragmentation Pathway (Graphviz)

The high ring strain drives specific fragmentation, notably the ejection of carbon monoxide (CO) and ethylene.

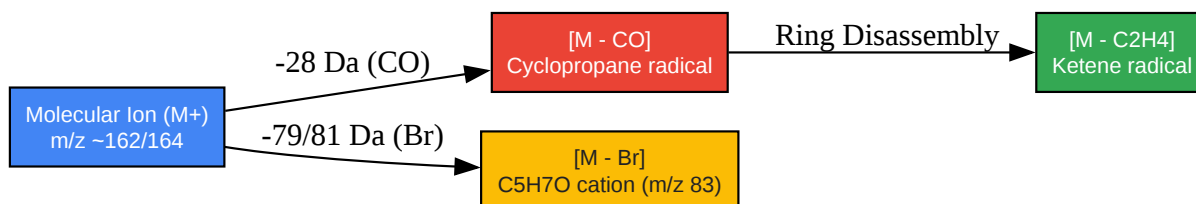


Figure 1: Primary EI-MS Fragmentation Pathways for 2-Bromo-2-methylcyclobutanone

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Experimental Protocol: Synthesis & Purification

Context: This compound is typically synthesized via the regioselective

-bromination of 2-methylcyclobutanone.[\[1\]](#)

Workflow Diagram

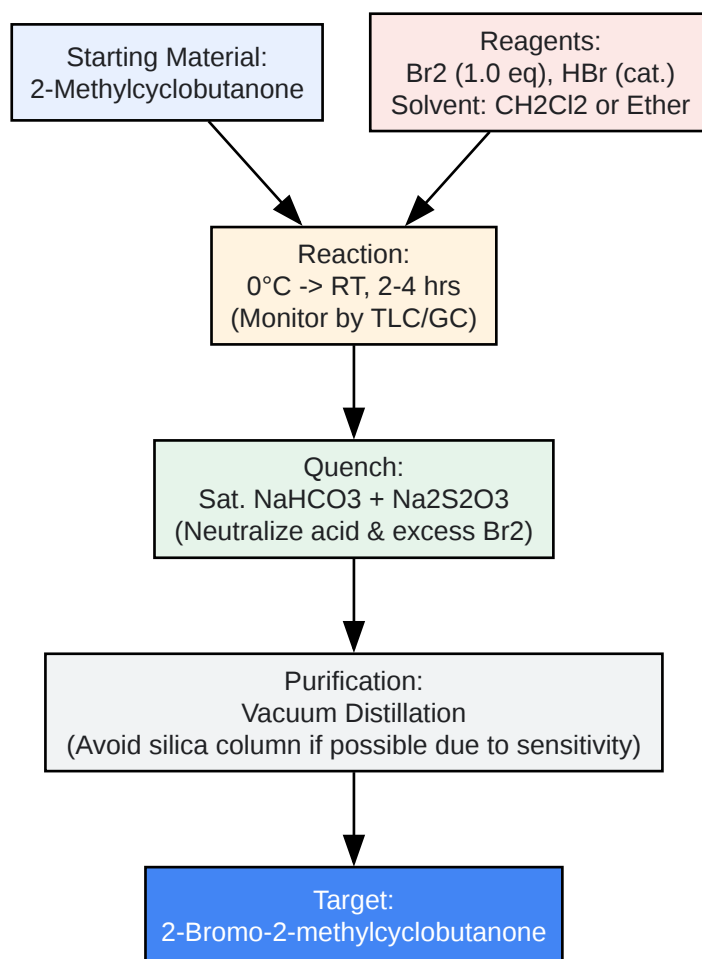


Figure 2: Synthesis and Purification Workflow

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Step-by-Step Methodology

- Setup: In a flame-dried flask under
 , dissolve 2-methylcyclobutanone (10 mmol) in anhydrous
 .
- Bromination: Cool to 0°C. Add a catalytic amount of HBr (or generate in situ). Add (10 mmol) dropwise.^[1] The reaction is autocatalytic; the color should dissipate as is consumed.

- Mechanism:[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Acid-catalyzed enolization followed by electrophilic attack of bromine.[\[1\]](#)[\[4\]](#) Regioselectivity favors the more substituted carbon (C2) due to the stability of the transition state (thermodynamic control).
- Quench: Wash with saturated

(to remove unreacted bromine) and

(to neutralize acid).
- Isolation: Dry organic layer over

, filter, and concentrate in vacuo.
- Purification: Critical Step.

-Halocyclobutanones are reactive.[\[1\]](#)[\[4\]](#)[\[8\]](#) Short-path vacuum distillation is preferred over silica gel chromatography, which can induce dehydrohalogenation to the cyclobutenone.[\[1\]](#)

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